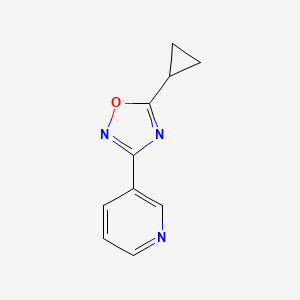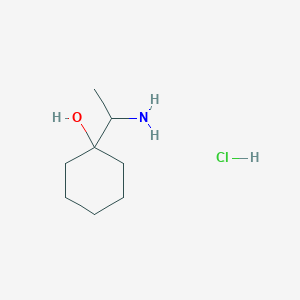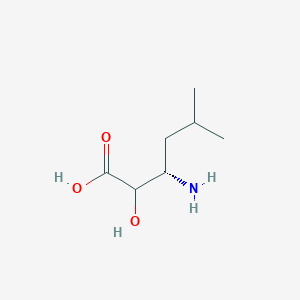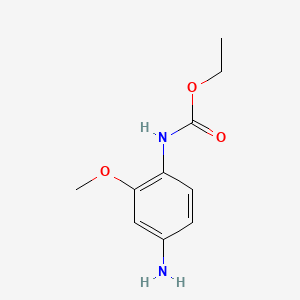
3,5-Dibromo-2-nitrothiophene
Vue d'ensemble
Description
3,5-Dibromo-2-nitrothiophene is an organic compound that contains a thiophene ring, two bromine atoms, and a nitro group. It is a heteroaryl halide that can be prepared from thiophene by bromination followed by nitration .
Synthesis Analysis
The synthesis of this compound involves bromination followed by nitration . It can also participate in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers .Molecular Structure Analysis
The molecular structure of this compound has been studied using density functional theory (DFT) calculations . The vibrational frequencies of the molecule were computed using the optimized geometry obtained from the DFT calculations .Chemical Reactions Analysis
The electrosorption of this compound on a polycrystalline gold electrode has been studied with surface-enhanced Raman spectroscopy (SERS) . Cyclic voltammetry measurements of the this compound were made and the oxidation and reduction potentials of the this compound at the gold electrode have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 208.04 . It is a solid at room temperature .Applications De Recherche Scientifique
Nitration and Derivative Synthesis
Nitration reactions involving thiophene derivatives, including those similar to 3,5-Dibromo-2-nitrothiophene, are foundational in synthesizing various nitro-substituted thiophenes. Suzuki et al. (1980) explored the non-conventional nitration of 2,5-dimethylthiophene and its 3,4-dibromo derivative, yielding products like 3-nitro-2,5-dimethyl-thiophene and 3,4-dibromo-5-methyl-2-(nitrooxymethyl)thiophene. These reactions underline the compound's utility in creating complex thiophene-based molecules with potential applications in electronic materials and pharmaceuticals Suzuki, Hidaka, Osuka, Iwasa, & Mishina, 1980.
Push-Pull Chromophores
Nitrothiophene derivatives serve as precursors for push-pull type chromophores, exhibiting large positive solvatochromism. Wu et al. (1999) demonstrated that nitrothiophene can activate neighboring alkynes for Michael addition with dialkylamines and methanol, resulting in chromophores with significant optical properties. These findings suggest potential applications in optoelectronics and sensor technology Wu, Lin, Li, Wang, Huang, Wen, Chow, & Tsai, 1999.
Organometallic Complexes
The study of organometallic complexes containing nitrothiophene derivatives reveals their promising electrochemical and biological properties. Toro et al. (2021) compared organometallic imines derived from nitrothiophenes, noting the impact of the nitro group position on electrochemical behavior and anti-parasitic activity. This research indicates the potential of nitrothiophene derivatives in developing new therapeutic agents and electroactive materials Toro, Oyarzo, Arancibia, Wilkinson, Artigas, Fuentealba, Moncada-Basualto, Olea‐Azar, Vega, & Klahn, 2021.
Conducting Polymers
Nitrothiophenes are also critical in the synthesis of conducting polymers. Meng et al. (2003) reported the solid-state synthesis of a conducting polythiophene from 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT), highlighting a novel polymerization process. This work suggests the utility of nitrothiophene derivatives in fabricating conductive materials for electronics Meng, Perepichka, Bendikov, Wudl, Pan, Yu, Dong, & Brown, 2003.
Molecular Electronics
In molecular electronics, nitrothiophene derivatives demonstrate unique properties, such as negative differential resistance and large on-off ratios, as shown by Chen et al. (1999). They used a molecule with a nitroamine redox center in an electronic device, showcasing the potential of nitrothiophene-based molecules in developing high-performance electronic components Chen, Reed, Rawlett, & Tour, 1999.
Mécanisme D'action
Target of Action
3,5-Dibromo-2-nitrothiophene (DBNT) is an organic compound that contains a thiophene ring, two bromine atoms, and a nitro groupniger .
Mode of Action
Other active derivatives, which have no displaceable halogen or leaving group, are thought to act by forming Meisenheimer complexes .
Pharmacokinetics
. This indicates that DBNT can be absorbed and distributed in the body, and its metabolism and excretion might pose potential risks.
Action Environment
Furthermore, it is advised to avoid dust formation and to ensure adequate ventilation during handling, suggesting that airborne DBNT particles might pose potential risks .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,5-dibromo-2-nitrothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NO2S/c5-2-1-3(6)10-4(2)7(8)9/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCAGOBHFYBFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31845-01-9 | |
| Record name | 3,5-dibromo-2-nitrothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



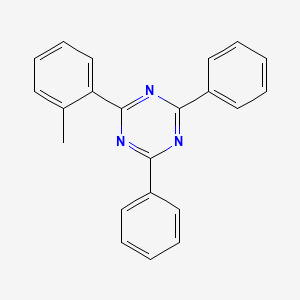
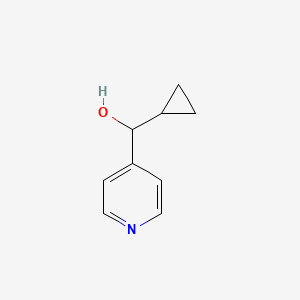
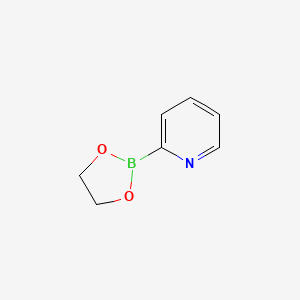
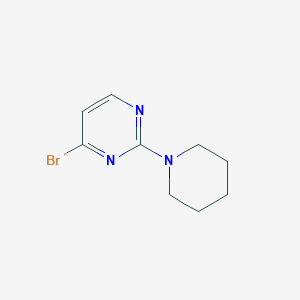
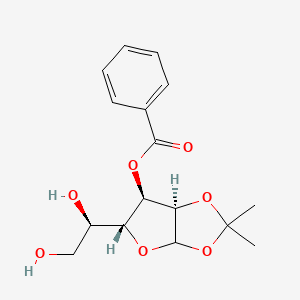
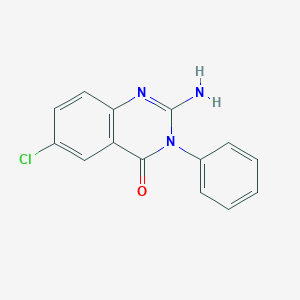
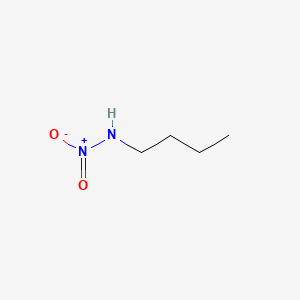

![Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate](/img/structure/B3259388.png)
